1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene is an organic compound with a complex structure that includes a benzene ring substituted with methyl and thioethenyl groups
Preparation Methods
The synthesis of 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-4-iodobenzene with 4-methylphenylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with biological targets can be harnessed to design drugs with specific activities.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The thioethenyl groups in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene can be compared with other similar compounds, such as:
Benzene, 1-methyl-4-(1-phenylethenyl): This compound has a similar structure but lacks the thio groups, resulting in different chemical properties and reactivity.
Benzene, 1-methyl-4-[1-(phenylsulfonyl)ethenyl]: This compound contains a sulfonyl group instead of a thio group, leading to different oxidation states and reactivity patterns.
1-Methyl-4-(1-propynyl)benzene:
The uniqueness of 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
CAS No. |
42883-84-1 |
---|---|
Molecular Formula |
C16H16S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C16H16S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ |
InChI Key |
KZQYIMSRTSEVAV-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S/C=C/SC2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC=CSC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.